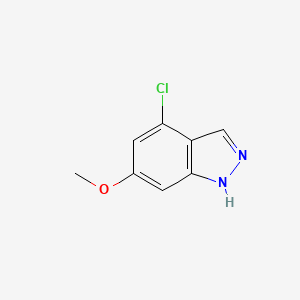

4-Chloro-6-methoxy-1H-indazole

Description

Historical Context and Evolution of Indazole Derivatives in Drug Discovery

The journey of indazole derivatives in medicinal chemistry is a testament to the enduring value of heterocyclic compounds in drug development. While indazoles are rare in nature, with only a few natural products like nigellicine, nigeglanine, and nigellidine (B12853491) being isolated, their synthetic counterparts have a rich history. The initial exploration of indazoles was primarily of academic interest, but their potential as pharmacologically active agents soon became apparent.

Over the last few decades, systematic efforts have been made to synthesize and evaluate a vast number of indazole derivatives for various therapeutic applications. This has led to the discovery of several successful drugs. For instance, Benzydamine has been used as a non-steroidal anti-inflammatory drug, and Granisetron is a 5-HT3 receptor antagonist used to prevent nausea and vomiting caused by cancer chemotherapy. researchgate.net The development of protein kinase inhibitors has been a particularly significant area of evolution for indazole-based drugs, with compounds like Axitinib and Pazopanib being approved for the treatment of certain cancers. dovepress.comresearchgate.net This evolution highlights the adaptability of the indazole scaffold to target a wide range of biological molecules.

Significance of the Indazole Nucleus as a Privileged Scaffold in Medicinal Chemistry

The designation of the indazole nucleus as a privileged scaffold stems from its unique structural and electronic properties. nih.gov The bicyclic system provides a rigid framework that can be readily functionalized at multiple positions, allowing for the precise spatial arrangement of substituents to optimize interactions with biological targets. rsc.org The presence of two nitrogen atoms in the pyrazole (B372694) ring offers opportunities for hydrogen bonding, a crucial interaction in drug-receptor binding. rsc.org

The two tautomeric forms of indazole, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable, further contribute to its versatility. rsc.orgnih.gov The ability to selectively alkylate or acylate either nitrogen atom allows for the fine-tuning of the compound's physicochemical properties, such as solubility and metabolic stability. The planar nature of the indazole ring also allows for π-π stacking interactions with aromatic residues in protein binding sites. nih.gov These features collectively make the indazole scaffold a highly attractive starting point for the design of new drugs.

Overview of Pharmacological Relevance of Substituted Indazoles

The pharmacological landscape of substituted indazoles is remarkably broad, with derivatives demonstrating a wide spectrum of biological activities. This versatility is a direct consequence of the privileged nature of the indazole scaffold, which can be tailored to interact with a diverse array of enzymes and receptors.

Table 1: Selected Pharmacological Activities of Substituted Indazoles

| Pharmacological Activity | Therapeutic Area | Key Molecular Targets (Examples) | References |

| Anticancer | Oncology | Tyrosine kinases (e.g., VEGFR, FGFR, EGFR), Cyclin-dependent kinases (CDKs), Aurora kinases, Polo-like kinase 4 (PLK4), Indoleamine 2,3-dioxygenase (IDO1) | dovepress.comresearchgate.netnih.govsemanticscholar.orgmdpi.com |

| Anti-inflammatory | Immunology | Cyclooxygenase (COX), 5-lipoxygenase | researchgate.netnih.govsmolecule.com |

| Antibacterial | Infectious Diseases | DNA gyrase B | rsc.org |

| Antiviral (Anti-HIV) | Infectious Diseases | HIV protease | researchgate.net |

| Neurodegenerative Diseases | Neurology | Glutaminyl cyclase (QC) | google.com |

| Cardiovascular Diseases | Cardiology | Cannabinoid (CB1) receptors, Rho kinase | nih.govgoogle.com |

| Antifungal | Infectious Diseases | - | nih.gov |

Extensive research has focused on the development of indazole-based kinase inhibitors for cancer therapy. dovepress.comsemanticscholar.org By modifying the substitution pattern on the indazole ring, researchers have been able to achieve potent and selective inhibition of various kinases involved in tumor growth and proliferation. nih.gov Furthermore, indazole derivatives have been investigated for their anti-inflammatory, antimicrobial, and cardiovascular effects, highlighting the scaffold's broad therapeutic potential. researchgate.netnih.govrsc.orgnih.gov

Focus on 4-Chloro-6-methoxy-1H-indazole within Indazole Research

Within the vast family of indazole derivatives, This compound serves as a key example of a strategically substituted building block in medicinal chemistry. While detailed pharmacological studies on this specific compound are not extensively documented in publicly available literature, its structure suggests significant potential for the development of novel therapeutic agents.

Table 2: Physicochemical Properties of this compound and Related Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | Not available | C₈H₇ClN₂O | 182.61 |

| 4-Chloro-6-methoxy-1H-indazol-3-ol | 885519-79-9 | C₈H₇ClN₂O₂ | 198.61 |

| This compound-3-carbaldehyde | 885520-41-2 | C₉H₇ClN₂O₂ | 210.62 |

The presence of a chlorine atom at the 4-position and a methoxy (B1213986) group at the 6-position is a deliberate design choice in medicinal chemistry. The chlorine atom, being an electron-withdrawing group, can influence the electronic properties of the indazole ring and potentially enhance binding interactions with biological targets. Current time information in Bangalore, IN. The methoxy group, an electron-donating group, can impact the compound's solubility and metabolic profile. Current time information in Bangalore, IN.

Research on closely related analogues provides insight into the potential applications of the this compound scaffold. For instance, derivatives of 4,6-disubstituted-1H-indazoles have been investigated as inhibitors of indoleamine-2,3-dioxygenase 1 (IDO1) and tryptophan-2,3-dioxygenase (TDO), which are important targets in cancer immunotherapy. nih.gov The synthesis of derivatives such as 4-Chloro-6-methoxy-1H-indazol-3-ol and This compound-3-carbaldehyde indicates that the this compound core is a versatile intermediate for the introduction of further chemical diversity at the 3-position. rsc.orgbldpharm.com This functionalization at the 3-position is a common strategy in the development of indazole-based kinase inhibitors. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-methoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c1-12-5-2-7(9)6-4-10-11-8(6)3-5/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPNRYHMIUQROSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=NN2)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646198 | |

| Record name | 4-Chloro-6-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-64-2 | |

| Record name | 4-Chloro-6-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro 6 Methoxy 1h Indazole and Analogous Indazole Derivatives

Classical and Modern Approaches to 1H-Indazole Ring System Construction

The synthesis of the 1H-indazole scaffold can be achieved through various strategies, ranging from traditional cyclization reactions to modern transition-metal-catalyzed processes.

Cycloaddition Reactions for Indazole Scaffold Formation

Cycloaddition reactions represent a powerful and direct approach to the indazole core. A prominent example is the [3+2] cycloaddition of diazo compounds with arynes. researchgate.netorganic-chemistry.orgorgsyn.org Arynes, highly reactive intermediates, can be generated in situ from precursors like o-(trimethylsilyl)aryl triflates. The reaction of these arynes with diazo compounds, which can also be generated in situ from stable N-tosylhydrazones, proceeds rapidly to afford 1H-indazoles. organic-chemistry.orgnih.govacs.org This method offers a convergent and fast route to N(1)-C(3) disubstituted indazoles and is tolerant of a wide range of functional groups. researchgate.netnih.govacs.org

Another notable cycloaddition strategy involves the 1,3-dipolar cycloaddition of in situ generated nitrile imines with benzyne (B1209423). nih.govacs.org This reaction is remarkably fast, often completing within minutes, and provides moderate to excellent yields of 1-substituted-1H-indazoles. nih.govacs.org

| Cycloaddition Reactants | Key Features | Resulting Indazole |

| Diazo compounds and arynes | In situ generation of reactive intermediates, broad functional group tolerance. researchgate.netorganic-chemistry.org | 1H-Indazoles, often with substitution at C3. organic-chemistry.orgorgsyn.org |

| Nitrile imines and benzyne | Rapid reaction times, good yields. nih.govacs.org | 1-Substituted-1H-indazoles. nih.govacs.org |

Transition Metal-Catalyzed Synthetic Routes

Transition-metal catalysis has emerged as a highly effective tool for the construction of functionalized indazole derivatives, often enabling reactions under milder conditions and with greater functional group tolerance than traditional methods. researchgate.netresearchgate.netresearchgate.net

Rhodium(III)-catalyzed C-H activation and annulation is a significant modern strategy. nih.govresearchgate.net For instance, the reaction of imidates with nitrosobenzenes, catalyzed by a Rh(III)/Cu(II) system, leads to the formation of 1H-indazoles through a sequential C-H bond activation and intramolecular cascade annulation. nih.govresearchgate.net Similarly, Rh(III) can catalyze the conversion of azobenzenes and alkenes into indazoles via C-H functionalization and cyclization. nih.gov

Palladium-catalyzed reactions are also widely employed. nih.govresearchgate.net These include intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines and the cyclization of substituted o-bromobenzaldehyde arylhydrazones. acs.org Palladium catalysis is also crucial for the synthesis of N-methyl-3-aryl indazole scaffolds through a sequence of iodination, Suzuki-Miyaura coupling, and methylation. nih.gov

Copper-catalyzed methods provide another important avenue. researchgate.netnih.gov For example, the intramolecular amination of o-haloarylcarbonylic compounds can be effectively catalyzed by copper. acs.org Furthermore, a one-pot, three-component reaction involving a primary amine, 2-bromobenzaldehyde, and an azide (B81097) can be promoted by copper to yield indazoles. nih.gov

Silver-catalyzed intermolecular oxidative C-H amination has also been developed for the synthesis of 3-substituted 1H-indazole motifs. nih.gov

| Metal Catalyst | Reactants/Reaction Type | Key Advantages |

| Rhodium(III) | Imidates and nitrosobenzenes; Azobenzenes and alkenes. nih.gov | C-H activation, good to high yields. nih.gov |

| Palladium | o-haloarylhydrazones; Suzuki-Miyaura coupling. nih.govacs.org | Versatile for C-N and C-C bond formation. nih.govacs.org |

| Copper | o-haloarylcarbonylic compounds; Three-component reactions. nih.govacs.org | Cost-effective, promotes intramolecular amination. acs.orgnih.gov |

| Silver(I) | Intermolecular oxidative C-H amination. nih.gov | Access to 3-substituted indazoles. nih.gov |

Green Chemistry Approaches in Indazole Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly or "green" synthetic methods for indazole synthesis. These approaches aim to reduce the use of hazardous reagents and solvents, improve energy efficiency, and simplify reaction procedures.

One such approach is the use of microwave-assisted synthesis. ajrconline.org For example, the one-pot, two-step cyclization of salicylaldehyde (B1680747) and hydrazine (B178648) hydrates can be efficiently carried out under microwave irradiation to produce 1H-indazoles in good to excellent yields, often superior to conventional heating methods. ajrconline.org

Electrochemical methods offer a metal- and oxidant-free alternative for constructing the indazole ring. rsc.orgrsc.org The electrochemical dehydrogenative C-N coupling of readily available hydrazones is a notable example that can be performed on a gram scale under neutral and mild conditions. rsc.org Another electrochemical approach involves the intramolecular N(sp²)–H/N(sp³)–H coupling, using ammonia (B1221849) as the nitrogen source, which is a transition-metal-free process. rsc.org

The use of natural and biodegradable catalysts is another green strategy. For instance, lemon peel powder has been successfully employed as a catalyst for the synthesis of 1H-indazoles from 2-substituted aromatic aldehydes and hydrazine hydrate (B1144303) under ultrasound irradiation. researchgate.net Ammonium chloride has also been used as a mild acid catalyst in an ethanol (B145695) solvent for the synthesis of 1H-indazole derivatives via a grinding protocol, which is an eco-friendly and low-cost method. samipubco.com

| Green Chemistry Approach | Key Features | Example Reaction |

| Microwave-Assisted Synthesis | Rapid heating, improved yields. ajrconline.org | Cyclization of salicylaldehyde and hydrazine hydrates. ajrconline.org |

| Electrochemical Synthesis | Metal- and oxidant-free, mild conditions. rsc.orgrsc.org | Dehydrogenative C-N coupling of hydrazones. rsc.org |

| Natural/Biodegradable Catalysts | Eco-friendly, low-cost. researchgate.netsamipubco.com | Lemon peel powder catalyzed synthesis under ultrasound. researchgate.net |

| Grinding Protocol | Solvent-minimized, simple procedure. samipubco.com | NH4Cl catalyzed synthesis in ethanol. samipubco.com |

Strategies for Regioselective Functionalization at 4-Chloro and 6-Methoxy Positions

The synthesis of the specific compound 4-Chloro-6-methoxy-1H-indazole requires not only the construction of the indazole core but also the regioselective introduction of the chloro and methoxy (B1213986) groups at the C-4 and C-6 positions, respectively.

Halogenation Methodologies for C-4 Position

The introduction of a chlorine atom at the C-4 position of the indazole ring can be challenging due to the potential for multiple halogenation sites. Direct chlorination of the indazole ring often leads to a mixture of products. Therefore, a common strategy is to start with a precursor that already contains the chloro substituent in the desired position.

One established method for the synthesis of 4-chloro-1H-indazole starts from 3-chloro-2-methylaniline. chemicalbook.comresearchgate.net This approach involves the diazotization of the aniline (B41778) derivative followed by cyclization. chemicalbook.com An improved, economically viable synthesis involves the acetylation of 3-chloro-2-methylaniline, followed by reaction with tert-butyl nitrite (B80452) and subsequent hydrolysis to yield 4-chloro-1H-indazole. researchgate.net

While direct halogenation at C-4 is less common, studies on the regioselective bromination of 4-substituted NH-free indazoles have shown that the electronic nature of the substituent at C-4 can direct halogenation to the C-7 position. nih.gov This suggests that direct and selective C-4 halogenation on an unsubstituted indazole ring would be difficult to control.

| Starting Material | Reagents | Product | Key Features |

| 3-Chloro-2-methylaniline | Acetic anhydride, isoamyl nitrite, LiOH. chemicalbook.com | 4-Chloro-1H-indazole | Utilizes a pre-functionalized starting material. chemicalbook.com |

| 3-Chloro-2-methylaniline | Acetic anhydride, tert-butyl nitrite, NaOH. researchgate.net | 4-Chloro-1H-indazole | Improved industrial synthesis with higher overall yield. researchgate.net |

Alkoxylation Approaches for C-6 Position

The introduction of a methoxy group at the C-6 position can be achieved through various methods, often involving nucleophilic substitution or by starting with a pre-alkoxylated precursor.

The functionalization of the 6-position can also be influenced by other substituents on the ring. The presence of a bromine atom at the 5-position, for example, can serve as a handle for further functionalization, potentially including the introduction of a methoxy group via cross-coupling reactions, although direct conversion to a methoxy group might be challenging. cymitquimica.com

Direct alkoxylation at the C-6 position of an existing indazole ring is also a possibility, likely proceeding through electrophilic aromatic substitution or nucleophilic aromatic substitution, depending on the activation of the ring and the reaction conditions. vulcanchem.com

Advanced Synthetic Techniques for Derivatization

Modern synthetic chemistry has seen the advent of technologies that not only accelerate reaction rates but also enhance safety and scalability. Microwave-assisted synthesis and flow chemistry are at the forefront of these advancements, offering significant advantages over traditional synthetic protocols for indazole derivatives.

Microwave-assisted organic synthesis has emerged as a powerful tool in the synthesis of heterocyclic compounds, including indazole derivatives. This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to a dramatic reduction in reaction times, increased product yields, and improved purity profiles. nih.gov The functionalization of the indazole core through microwave-assisted cross-coupling reactions is a common and effective strategy. nih.gov

One of the key advantages of microwave synthesis is its alignment with the principles of green chemistry by minimizing energy consumption and often allowing for the use of less hazardous solvents. nih.gov For instance, the synthesis of 1-H-indazole derivatives has been efficiently carried out in distilled water under microwave irradiation, offering a fast and environmentally benign process.

A notable example is the one-pot, two-step microwave-assisted synthesis of 1-aryl-1H-indazoles. In this procedure, the initial formation of arylhydrazones from 2-halobenzaldehydes or 2-haloacetophenones and phenylhydrazines is achieved under microwave heating at 160°C for 10 minutes. The subsequent intramolecular N-arylation, catalyzed by a copper(I) iodide/diamine system, is also completed under microwave irradiation at the same temperature and duration, yielding the desired 1-aryl-1H-indazoles in good to excellent yields. chemsrc.com

While specific microwave-assisted synthesis of this compound is not extensively detailed in the reviewed literature, data for analogous compounds, such as 1-(4-chlorophenyl)-6-methoxy-1H-indazole, demonstrate the feasibility of this approach. This derivative was synthesized with a reported yield of 88% using a microwave-assisted method. ajrconline.org

Table 1: Examples of Microwave-Assisted Synthesis of Indazole Derivatives

| Indazole Derivative | Starting Materials | Catalyst/Reagents | Temperature (°C) | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1-Aryl-1H-indazoles | 2-Halobenzaldehydes/acetophenones, Phenylhydrazines | CuI/Diamine | 160 | 10 + 10 | Good to Excellent | chemsrc.com |

| 1-(4-chlorophenyl)-6-methoxy-1H-indazole | Not specified | Not specified | Not specified | Not specified | 88 | ajrconline.org |

| 3-Formyl-2H-indazoles | 2H-indazoles, DMSO | Selectfluor | 120 | 60 | 40-80 | chemicalbook.com |

Flow chemistry, or continuous flow synthesis, has become an increasingly important technology in the pharmaceutical industry due to its numerous advantages over traditional batch processing. These benefits include enhanced safety, improved reproducibility, and greater scalability. chemscene.coma2bchem.com This is particularly relevant for reactions involving hazardous intermediates or highly exothermic processes, which are common in the synthesis of heterocyclic compounds.

The synthesis of indazoles often involves the use of potentially explosive intermediates like diazonium salts and azides. Flow chemistry provides a safer means of handling these species by maintaining only a small amount of the reactive material in the reactor at any given time. A multi-step continuous-flow procedure for the synthesis of 2H-indazoles has been reported, which safely handles hazardous diazonium salt and azide intermediates on a large scale.

A general and versatile route for the one-step synthesis of substituted indazoles, including 3-amino and 3-hydroxy analogues, has been developed using a flow reactor. chemscene.com In a specific application, the synthesis of N-arylindazoles was achieved by passing a solution of a benzyne precursor and a sydnone (B8496669) derivative through a photoflow reactor, resulting in moderate to good yields. researchgate.net Another flow approach for N-arylindazoles involved pumping a mixture of an azide solution and an amine derivative through a heated copper coil, achieving crude yields of up to 95% on a 200 g scale. researchgate.net

The reaction parameters in flow chemistry, such as temperature, residence time, and reagent stoichiometry, can be precisely controlled to optimize product yield and purity. For example, in the continuous-flow synthesis of 6-bromo-4-fluoro-1H-indazole, various parameters including reaction temperature, residence time, solvent volume, and the amount of tert-butyl carbazate (B1233558) were systematically investigated to achieve an optimized yield of over 85%. a2bchem.com

Table 2: Parameters in Flow Chemistry Synthesis of Indazole Derivatives

| Indazole Derivative | Reactor Type | Temperature (°C) | Residence Time | Key Reagents/Intermediates | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2H-Indazoles | Not specified | Low Temperature | Not specified | Diazonium salts, Azides | High quality, acceptable yield | |

| N-Arylindazoles | Photoflow reactor (10 mL coil) | Constant | Not specified | Benzyne precursors, Sydnones | Moderate to Good | researchgate.net |

| N-Arylindazoles | Copper coil | 120 | 30 min | Azide solution, Amine derivatives | Up to 95 (crude) | researchgate.net |

| 6-Bromo-4-fluoro-1H-indazole | Continuous-flow reactor | 190 | 3.8 - 15 min | 4-bromo-2,6-difluorobenzaldehyde, tert-butyl carbazate | >85 | a2bchem.com |

Structural Characterization Techniques for Synthesized Indazoles

The definitive identification of synthesized indazole derivatives relies on a combination of modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming the molecular structure, identifying substituent positions, and ensuring the purity of the final compounds. jmchemsci.comchemicalbook.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful technique for the structural elucidation of indazole derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. bldpharm.com A key application of NMR in indazole chemistry is the differentiation between N-1 and N-2 substituted isomers, which often exhibit distinct chemical shifts. bldpharm.com

For ¹H NMR of 1H-indazole derivatives, the proton at the 3-position typically appears as a singlet in the downfield region. The aromatic protons on the benzene (B151609) ring exhibit characteristic splitting patterns (doublets and triplets) that can be used to confirm the substitution pattern. bldpharm.com For example, in the ¹H NMR spectrum of the analogous compound 1-(4-chlorophenyl)-6-methoxy-1H-indazole, the methoxy protons appear as a singlet at approximately 3.92 ppm, and the aromatic protons show distinct doublets and a singlet between 6.81 and 7.74 ppm. ajrconline.org

¹³C NMR spectroscopy is also highly informative. The chemical shift of the C3 carbon is particularly useful for distinguishing between 1H- and 2H-isomers, with the C3 signal of 1H-indazoles appearing further downfield (δ 132–133 ppm) compared to 2H-indazoles (δ 123–124 ppm). chemicalbook.com In substituted indazoles, the carbon atoms attached to electron-withdrawing or electron-donating groups will show predictable shifts in their resonance frequencies.

Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups within the molecule. For indazole derivatives, characteristic absorption bands can confirm the presence of N-H bonds (in unsubstituted indazoles), C-H bonds (aromatic and aliphatic), C=N and C=C bonds of the heterocyclic and aromatic rings, and the stretching vibrations of substituents such as methoxy (C-O) and chloro (C-Cl) groups. ajrconline.orgchemicalbook.com For instance, the IR spectrum of 1-(4-chlorophenyl)-6-methoxy-1H-indazole shows characteristic peaks at 3036 cm⁻¹ (aromatic C-H), 1596 cm⁻¹ (cyclic C=N), 1208 cm⁻¹ (Ar-O-CH₃), and 724 cm⁻¹ (Ar-Cl). ajrconline.org In N-substituted indazoles, the absence of the N-H stretching band (typically around 3100-3300 cm⁻¹) confirms successful substitution at the nitrogen atom.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which serves to confirm its identity. In the mass spectrum of indazole, the molecular ion peak is typically observed, and its fragmentation often involves the loss of stable neutral molecules like HCN. For substituted indazoles, the fragmentation pattern can reveal the nature and position of the substituents. For 1-(4-chlorophenyl)-6-methoxy-1H-indazole, the molecular ion peak (M+) is observed at m/z 258, consistent with its molecular formula. ajrconline.org High-resolution mass spectrometry (HRMS) is often employed to determine the exact mass and elemental composition with high accuracy. nih.gov

Table 3: Spectroscopic Data for an Analogous Indazole Derivative: 1-(4-chlorophenyl)-6-methoxy-1H-indazole

| Technique | Observed Data | Reference |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 3.92 (s, 3H, -OCH₃), 6.81 (d, J=8.8 Hz, 1H), 6.85 (d, J=8.8 Hz, 1H), 6.91 (d, J=8.8 Hz, 1H), 7.02 (s, 1H), 7.12 (d, J=8.6 Hz, 1H), 7.74 (s, 1H) | ajrconline.org |

| IR (KBr, cm⁻¹) | 3036 (C-H aromatic), 2929 (methyl), 1596 (C=N cyclic), 1322 (methyl def.), 1208 (Ar-OCH₃), 724 (Ar-Cl) | ajrconline.org |

| GC-MS (70eV) | m/z (%): 258 (M+), 119, 92, 63 | ajrconline.org |

Biological Activity Profiles of 4 Chloro 6 Methoxy 1h Indazole and Substituted Indazole Derivatives

Anticancer and Antitumor Efficacy

Substituted indazole derivatives have attracted considerable attention for their diverse biological activities, including antitumor effects. nih.gov These compounds form the basis of several commercially available anticancer drugs, such as axitinib, niraparib, and pazopanib, which are used in the targeted treatment of various cancers, including lung, breast, colon, and prostate cancers. nih.gov The core indazole structure is a valuable pharmacophore in medicinal chemistry, particularly for the synthesis of kinase inhibitors. nih.govrsc.org

Inhibitory Effects on Specific Cancer Cell Lines

A series of 1H-indazole-3-amine derivatives, synthesized using a molecular hybridization strategy, were evaluated for their inhibitory activities against several human cancer cell lines. nih.gov One notable compound, designated as 6o, demonstrated a promising inhibitory effect against the chronic myeloid leukemia (K562) cell line with a 50% inhibition concentration (IC50) value of 5.15 µM. nih.govmdpi.com This compound also exhibited selectivity, showing lower cytotoxicity against the normal human embryonic kidney cell line (HEK-293) with an IC50 value of 33.2 µM. nih.govmdpi.com Further investigation revealed that compound 6o induced apoptosis and cell cycle arrest in K562 cells, potentially through the inhibition of Bcl2 family members and by affecting the p53/MDM2 pathway. nih.gov

| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|---|---|

| 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | HEK-293 | 33.20 | 6.45 |

Targeting Protein Kinases: A Major Therapeutic Avenue

The indazole core is a key structural motif for the synthesis of kinase inhibitors. nih.govresearchgate.net Numerous indazole derivatives have been developed as specific inhibitors of both tyrosine kinases and serine/threonine kinases, which are crucial regulators of cellular processes often dysregulated in cancer. nih.gov

Aberrant signaling of Fibroblast Growth Factor Receptors (FGFRs), a subfamily of tyrosine kinases, is implicated in various cancers, making them a key therapeutic target. nih.gov Indazole-based compounds have been successfully developed as potent FGFR inhibitors. nih.gov For instance, novel 1H-indazol-3-amine scaffold derivatives have been designed and synthesized, showing significant inhibitory activity against FGFR1. rsc.orgresearchgate.net One such derivative, compound 7r, emerged as a highly potent FGFR1 inhibitor with an enzymatic IC50 of 2.9 nM and a cellular IC50 of 40.5 nM. rsc.org

In another study, fragment-led de novo design was employed to discover a series of 1H-indazole-based derivatives as inhibitors of FGFR kinases. nih.gov These compounds inhibited FGFR1-3 in the micromolar range, with one of the most active inhibitors, compound 106, displaying IC50 values of 2.0 ± 0.4 µM, 0.8 ± 0.3 µM, and 4.5 ± 1.6 µM against FGFR1, FGFR2, and FGFR3, respectively. nih.gov The design of these inhibitors often involves creating hydrogen bonds between the indazole nitrogen and key amino acid residues in the ATP-binding pocket of the kinase. nih.gov

| Compound | Target | Enzymatic IC50 (nM) | Cellular IC50 (nM) |

|---|---|---|---|

| 7r | FGFR1 | 2.9 | 40.5 |

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a crucial role in immune suppression within the tumor microenvironment. nih.govresearchgate.net Its overexpression in many cancer cells helps tumors evade the immune system. nih.govresearchgate.net A series of 4,6-substituted-1H-indazole derivatives were synthesized and evaluated as IDO1 inhibitors. nih.govresearchgate.net Among these, compound 35 was identified as a potent dual inhibitor of IDO1 and tryptophan 2,3-dioxygenase (TDO), another immunosuppressive enzyme. nih.govresearchgate.net Compound 35 displayed an IC50 value of 0.74 µM in an enzymatic assay for IDO1 and 1.37 µM in HeLa cells. nih.govresearchgate.net It also showed promising TDO inhibition with an IC50 of 2.93 µM in an enzymatic assay and 7.54 µM in A172 cells. nih.govresearchgate.net The 1H-indazole scaffold is considered a necessary component for IDO1 inhibition. researchgate.net

| Compound | Target | Enzymatic IC50 (µM) | Cellular IC50 (µM) | Cell Line |

|---|---|---|---|---|

| 35 | IDO1 | 0.74 | 1.37 | HeLa |

| TDO | 2.93 | 7.54 | A172 |

Pim kinases are a family of serine/threonine kinases that are overexpressed in various hematologic and solid tumors, playing a role in cancer progression and drug resistance. mdpi.com Indazole derivatives have been investigated as inhibitors of pan-Pim kinases. nih.gov One study described novel 1H-indazole derivatives, with compound 82a showing potent activity against Pim-1, Pim-2, and Pim-3 with IC50 values of 0.4 nM, 1.1 nM, and 0.4 nM, respectively. nih.gov Another series of azaindazole derivatives were also designed as pan-Pim kinase inhibitors, with compound 84 demonstrating strong activity against Pim-1, Pim-2, and Pim-3 with Ki values of 0.03 nM, 0.11 nM, and 0.02 nM, respectively. nih.gov Additionally, pyrrolo[2,3-g]indazole derivatives have been identified as new Pim kinase inhibitors with sub-micromolar inhibitory potencies. nih.gov

| Compound | Target | IC50 (nM) |

|---|---|---|

| 82a | Pim-1 | 0.4 |

| Pim-2 | 1.1 | |

| Pim-3 | 0.4 |

Aurora kinases are key regulators of cell division, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells. nih.gov They have emerged as important anticancer targets, with several inhibitors advancing into clinical studies. nih.gov Novel indazole derivatives have been identified as potent Aurora kinase inhibitors through in silico fragment-based approaches and knowledge-based drug design. researchgate.netnih.gov These efforts have led to the development of compounds with selectivity for different Aurora kinase isoforms. For example, compound 17 was identified as a dual Aurora A and B inhibitor, while compound 21 was selective for Aurora B, and compound 30 was selective for Aurora A. nih.gov The indazole scaffold serves as a privileged structure in these inhibitors. nih.gov

Bcr-Abl Kinase Inhibitors

The breakpoint cluster region-Abelson (Bcr-Abl) tyrosine kinase is a key driver in the pathogenesis of chronic myeloid leukemia (CML). nih.gov The development of inhibitors targeting this oncoprotein has been a cornerstone of CML treatment. Indazole derivatives have emerged as a promising class of Bcr-Abl inhibitors, with research focused on overcoming resistance to existing therapies, particularly the T315I mutation. rsc.org

One study detailed the design and synthesis of a novel series of 3-amino-4-ethynyl indazole derivatives. nih.gov These compounds were developed to integrate key structural features of the potent inhibitor ponatinib into an indazole scaffold. nih.gov The research yielded several potent compounds against both wild-type Bcr-Abl (Bcr-AblWT) and the imatinib-resistant T315I mutant. nih.govrsc.org Notably, compound 9h from this series demonstrated exceptional potency. nih.gov

Molecular docking studies suggested that these compounds could act as type II kinase inhibitors, binding to the inactive conformation of the kinase. nih.gov

| Compound | Bcr-AblWT IC50 (nM) | Bcr-AblT315I IC50 (nM) |

|---|---|---|

| 9c | 15.4 | - |

| 9h | 4.6 | - |

| 10c | 25.8 | - |

| 89 | 14 | 450 |

| Imatinib | - | - |

Cyclin-Dependent Kinase (CDK) Inhibitors

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle. nih.gov Their dysregulation is a common feature in cancer, making them attractive therapeutic targets. nih.gov The indazole scaffold has been utilized in the development of various CDK inhibitors.

For instance, a class of 2-H-indazole derivatives has been disclosed as inhibitors of CDK4/6, which are key regulators of the G1 phase of the cell cycle. nih.gov Furthermore, structure-guided fragment-based studies have identified the indazole core as an effective ATP-competitive inhibitor of CDKs. nih.gov This research led to the development of AT7519, a potent inhibitor of several CDKs, including CDK2. nih.gov

Another study identified tetrahydroindazole derivatives as inhibitors of CDK2/cyclin complexes. Following a high-throughput screen, compound 3 was identified as a hit, and subsequent optimization led to analogues with improved binding affinity and inhibitory activity against CDK2/cyclin A1 and CDK2/cyclin E. nih.gov

| Compound | CDK2/cyclin A Ki (μM) |

|---|---|

| 3 | 2.3 |

| 53 | - |

| 59 | - |

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when dysregulated, can drive the growth of various cancers, including non-small cell lung cancer (NSCLC). researchgate.netpnrjournal.com The development of EGFR inhibitors has significantly improved patient outcomes, but acquired resistance, often through mutations like T790M, remains a challenge. researchgate.net

Indazole-based compounds have been investigated as covalent inhibitors targeting drug-resistant EGFR mutants. researchgate.net These inhibitors are designed to be conformationally less flexible and to covalently bind to the Cys797 residue in the EGFR active site. researchgate.net This approach has shown promise in overcoming resistance mediated by the T790M mutation. researchgate.net

c-Met and HSP90 Kinase Inhibitors

The receptor tyrosine kinase c-Met and the molecular chaperone Heat Shock Protein 90 (HSP90) are both important targets in cancer therapy. nih.govnih.gov Deregulation of the c-Met signaling pathway is implicated in several human cancers. nih.gov A series of indazole derivatives have been designed and evaluated as novel c-Met inhibitors, with compound 4d showing the highest activity in both biochemical and cell-based assays. nih.gov

HSP90 is responsible for the conformational maturation and stability of a wide range of "client" proteins, many of which are oncoproteins. nih.gov A series of indazole analogs derived from the natural product deguelin were designed as C-terminal inhibitors of HSP90. nih.gov Among these, compound 12d demonstrated significant inhibitory effects in both trastuzumab-sensitive and trastuzumab-resistant breast cancer cells. nih.gov This compound was found to downregulate the expression of major HSP90 client proteins. nih.gov

| Compound | Target | IC50 (μM) | Cell Line |

|---|---|---|---|

| 4d | c-Met (TR-FRET) | 0.17 | - |

| 4d | c-Met (cell-based) | 5.45 | - |

| 12d | - | 6.86 | BT474 (trastuzumab-sensitive) |

| 12d | - | 4.42 | JIMT-1 (trastuzumab-resistant) |

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. acs.org The indazole scaffold is a core component of several approved VEGFR2 inhibitors, such as pazopanib and axitinib. acs.org

Researchers have designed and synthesized numerous novel indazole-based VEGFR2 inhibitors. One study reported a series of indazole derivatives, with compound 30 being the most potent, exhibiting an IC50 of 1.24 nM against VEGFR2. acs.org This compound also demonstrated significant inhibition of angiogenesis in human umbilical vein endothelial cells (HUVECs). acs.org

Polo-like Kinase 4 (PLK4) Inhibitors

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that acts as a master regulator of centriole duplication during mitosis. nih.gov Overexpression of PLK4 is linked to the onset and progression of several cancers, making it a viable therapeutic target. nih.gov

A series of N-(1H-indazol-6-yl)benzenesulfonamide derivatives have been developed as potent PLK4 inhibitors. nih.gov Through structural simplification and fragment growth methodologies, compound K22 was identified as a highly effective inhibitor with an IC50 of 0.1 nM in in vitro enzyme activity studies. nih.gov This compound also showed significant anti-proliferative activity against MCF-7 breast cancer cells. nih.gov

Other notable indazole-based PLK4 inhibitors include CFI-400437 and CFI-400945 , with IC50 values of 0.6 nM and 2.8 nM, respectively. nih.gov

| Compound | PLK4 IC50 (nM) | MCF-7 IC50 (μM) |

|---|---|---|

| K22 | 0.1 | 1.3 |

| CFI-400437 | 0.6 | - |

| CFI-400945 | 2.8 | - |

Phosphoinositide-Dependent Kinase-1 (PDK1) Inhibitors

Phosphoinositide-Dependent Kinase-1 (PDK1) is a master regulator in the AGC kinase family, playing a crucial role in the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer. acs.org Fragment-based drug discovery efforts have identified aminoindazole derivatives as potent PDK1 inhibitors. nih.gov

A fragment screening campaign led to the discovery of aminoindazole 19 as a potent and lead-like PDK1 inhibitor with high ligand efficiency. nih.gov Further research identified a novel class of 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives as PDK1 inhibitors. nih.gov Among these, compounds 129 and 130 were the most active, with IC50 values of 80 nM and 90 nM, respectively. nih.gov

| Compound | PDK1 IC50 (nM) |

|---|---|

| 129 | 80 |

| 130 | 90 |

Tyrosine Threonine Kinase (TTK) Inhibitors

Substituted indazoles have emerged as a promising scaffold for the development of inhibitors targeting Tyrosine Threonine Kinase (TTK), a key regulator of the spindle assembly checkpoint crucial for proper cell division.

One area of research has focused on 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides. Through systematic optimization, these compounds have been identified as potent TTK inhibitors. Specifically, derivatives incorporating a 3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl bicyclic system have demonstrated significant potency with TTK IC50 values below 10 nM and HCT116 GI50 values under 0.1 μM. These compounds also exhibited good microsomal stability and low off-target activity.

Another class of indazole-based TTK inhibitors includes N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides. A screening campaign and subsequent computer-aided optimization led to the development of an indazole core with essential sulfamoylphenyl and acetamido groups at the 3 and 5 positions, respectively. This resulted in the identification of potent inhibitors of TTK, with one notable compound demonstrating an IC50 of 3.6 nM and good activity in cell-based assays, along with selectivity against a panel of human kinases.

Rho-associated Protein Kinase (ROCK) Inhibitors

Derivatives of the indazole scaffold have been investigated as inhibitors of Rho-associated protein kinase (ROCK), a serine/threonine kinase that plays a significant role in cellular functions such as contraction, adhesion, and migration.

One prominent group of indazole-based ROCK inhibitors are N-substituted prolinamido indazoles. Research in this area has shown that compounds containing a β-proline moiety generally exhibit improved activity against ROCK I compared to those with an α-proline moiety. The nature of the substituent on the proline nitrogen also influences activity, with benzyl (B1604629) substituents often proving superior to benzoyl substituents. Through lead optimization, analogues with significantly increased potency have been discovered, with some showing IC50 values in the sub-micromolar range.

Other 5-substituted indazoles have also been explored as ROCK inhibitors. These efforts have led to the identification of various chemical scaffolds with inhibitory capacities ranging from micromolar to subnanomolar levels.

Ribosomal S6 Kinase 2 (RSK2) Inhibitors

While the indazole core is a versatile pharmacophore, current research on Ribosomal S6 Kinase 2 (RSK2) inhibitors has predominantly focused on other heterocyclic structures. Studies have identified substituted indolin-2-ones and N-substituted pyrrolopyrimidines and purines as effective scaffolds for RSK2 inhibition. At present, specific research detailing the activity of 4-Chloro-6-methoxy-1H-indazole or other substituted indazole derivatives as RSK2 inhibitors is not prominent in the available scientific literature.

Hypoxia-Inducible Factor-1 (HIF-1) Inhibition

The inhibition of Hypoxia-Inducible Factor-1 (HIF-1), a key transcription factor in cellular response to hypoxia, is a critical target in cancer therapy. While various heterocyclic compounds have been investigated as HIF-1 inhibitors, including indenopyrazoles and novel benzimidazole analogues, specific studies on the HIF-1 inhibitory activity of this compound or the broader class of substituted indazoles are not widely reported.

Carbonic Anhydrase (CA) Inhibition

Substituted indazole derivatives have been noted for their potential to inhibit carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII. These enzymes are involved in pH regulation in tumor microenvironments and are considered important targets for anticancer therapies. While the general class of indazole derivatives has been mentioned in this context, detailed structure-activity relationships and specific inhibitory data for this compound against various CA isoforms are not yet well-documented in the literature.

Antimicrobial Spectrum and Efficacy

The indazole scaffold has been a foundation for the development of various antimicrobial agents. nih.gov Numerous studies have demonstrated the broad-spectrum activity of substituted indazole derivatives against a range of microbial pathogens.

Antibacterial Activities against Gram-Positive and Gram-Negative Strains

Substituted indazole derivatives have shown notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov

One study focused on novel 4-bromo-1H-indazole derivatives as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein in bacterial cell division. These compounds demonstrated better activity against Staphylococcus epidermidis and penicillin-susceptible Streptococcus pyogenes. Notably, certain derivatives exhibited significantly more potent activity against penicillin-resistant Staphylococcus aureus than the reference compound 3-methoxybenzamide.

Another series of novel indazole derivatives was designed and synthesized to act as inhibitors of DNA gyrase B. These compounds exhibited significant inhibition of bacterial growth against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi. Compounds with substitutions at the 5th and 6th positions of the indazole ring were found to have favorable interactions with the target enzyme. The indazole class of GyrB inhibitors has demonstrated excellent enzymatic and antibacterial activity against clinically important Gram-positive pathogens, including methicillin-resistant S. aureus (MRSA). nih.gov

Furthermore, 2-substituted indazoles have been synthesized and evaluated for their activity against Gram-negative and Gram-positive bacteria, with studies exploring the structure-activity relationship of these compounds.

Below is a table summarizing the antibacterial activity of selected substituted indazole derivatives from various studies.

| Compound Type | Target Organism(s) | Reported Activity/Potency |

| 4-bromo-1H-indazole derivatives | Staphylococcus epidermidis, Streptococcus pyogenes, Penicillin-resistant Staphylococcus aureus | Better activity against S. epidermidis and S. pyogenes; some compounds up to 256-fold more potent than 3-methoxybenzamide against resistant S. aureus. |

| Substituted indazoles (positions 5 and 6) | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi | Significant growth inhibition; MIC values of 50 μg/mL for the most active compounds. |

| Indazole GyrB inhibitors | MRSA, Fluoroquinolone-resistant MRSA, Streptococcus pneumoniae, Enterococcus faecium, Enterococcus faecalis | Excellent enzymatic and antibacterial activity. |

Antifungal Efficacy against Fungal Pathogens

Indazole derivatives have emerged as a significant class of heterocyclic compounds with a wide array of pharmacological activities, including notable antifungal properties. nih.gov The core indazole structure serves as a versatile scaffold for the development of new antifungal agents, often through hybridization with other known antifungal pharmacophores like azoles. nih.gov Research has demonstrated that these compounds can be effective against a variety of pathogenic fungi, including species of Candida and Aspergillus, which are common causes of opportunistic infections in humans. nih.govnih.gov

A series of synthesized (2R,3R)-2-(2,4-difluorophenyl)-3-(substituted indazol-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol derivatives were evaluated for their in vitro and in vivo antifungal activities. nih.gov One particular analog, featuring a 5-bromo substitution on the indazole ring, demonstrated significant efficacy against several fungal cultures. nih.gov In a murine infection model, oral administration of this compound proved effective against Candida albicans, leading to significantly improved survival rates in the infected mice. nih.gov This highlights the potential of indazole-triazole hybrids as potent antifungal therapeutics. nih.gov The antifungal activity of azole derivatives, a class to which many indazole hybrids belong, is well-documented against pathogens such as Candida albicans and Aspergillus niger. nih.govresearchgate.net The development of these hybrid molecules is a key strategy in the discovery of novel antifungal drugs. nih.gov

Table 1: Antifungal Activity of Selected Indazole Derivatives

| Compound Class | Target Pathogen(s) | Key Findings | Reference |

|---|---|---|---|

| Indazole-linked triazoles | Candida spp., Aspergillus spp. | A 5-bromo substituted analog showed significant in vitro activity and in vivo efficacy in a murine model of C. albicans infection. | nih.gov |

| Azole Hybrids (including Indazoles) | Candida albicans, Aspergillus niger | Azole derivatives demonstrate promising and effective antifungal activity, forming a vital part of drug discovery. | nih.gov |

Antiparasitic Potency against Protozoal Species (e.g., Leishmania spp., Giardia intestinalis, Entamoeba histolytica, Trichomonas vaginalis)

The indazole scaffold is a cornerstone in the development of potent antiparasitic agents, with numerous studies demonstrating its efficacy against a range of protozoal species. nih.govtaylorandfrancis.com Significant research has focused on its activity against Leishmania species, the causative agents of leishmaniasis, a neglected tropical disease. nih.govnih.govmdpi.com

In vitro studies have shown that 5-nitroindazole and 3-chloro-6-nitro-1H-indazole derivatives possess potent and selective activity against various Leishmania species, including L. amazonensis, L. infantum, L. tropica, and L. major. nih.govnih.govnih.gov For instance, a series of 2-benzyl-5-nitroindazolin-3-one derivatives were tested against L. amazonensis, with one compound, 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate, showing a 50% inhibitory concentration (IC50) of 0.46 µM against amastigotes and a high selectivity index of 875. nih.govresearchgate.net Similarly, derivatives of 3-alkoxy-1-benzyl-5-nitroindazoles displayed potent activity against intracellular amastigotes of L. amazonensis, L. infantum, and L. mexicana. nih.gov In vivo studies using a BALB/c mouse model of cutaneous leishmaniasis further substantiated these findings, with the indazole derivative NV6 demonstrating therapeutic efficacy comparable to the standard drug Amphotericin B, significantly reducing lesion size and parasite load. nih.govmdpi.comresearchgate.net

Beyond leishmaniasis, indazole derivatives have shown potential against other protozoa. Early studies indicated activity against Trichomonas vaginalis and Trypanosoma cruzi, the agent of Chagas disease. nih.govresearchgate.net Structural optimization of these compounds aimed to enhance anti-parasitic activity while improving water solubility and reducing cytotoxicity to mammalian cells. nih.gov The observed effects on parasites include growth inhibition, lysis, and damage to mitochondria and other organelles. nih.gov

Table 2: Antileishmanial Activity of Selected Indazole Derivatives

| Compound/Derivative | Leishmania Species | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate | L. amazonensis (amastigotes) | IC50 | 0.46 ± 0.01 µM | researchgate.net |

| 3-alkoxy-1-benzyl-5-nitroindazoles | L. amazonensis (amastigotes) | IC50 | 0.43–5.6 µM | nih.gov |

| 3-alkoxy-1-benzyl-5-nitroindazoles | L. infantum (amastigotes) | IC50 | 1.2–3.8 µM | nih.gov |

| 3-alkoxy-1-benzyl-5-nitroindazoles | L. mexicana (amastigotes) | IC50 | 1–2.2 µM | nih.gov |

| NV6 (in vivo) | L. amazonensis | Outcome | Comparable to Amphotericin B in reducing parasite load | mdpi.comresearchgate.net |

Antiviral Effects against Specific Viruses (e.g., HIV, HCV, Influenza A virus)

The structural versatility of indazole and related heterocyclic scaffolds like imidazole has made them attractive candidates in the search for novel antiviral agents. nih.govnih.gov Research has explored their potential against a variety of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Influenza A virus. nih.govdoi.orgnih.gov

Some indazole derivatives have demonstrated anti-HIV activity. nih.govtaylorandfrancis.com Computational docking studies have been used to evaluate the interaction of indazole-2-pyrone hybrids with HIV-1, suggesting potential mechanisms of action. doi.org Similarly, certain imidazole derivatives, which share structural similarities with indazoles, have been isolated from natural sources and found to be active against HIV. nih.gov

In the context of HCV, imidazole-coumarin conjugates and imidazole l-ascorbic acid derivatives have been synthesized and screened for their antiviral activity. nih.gov These compounds have shown the ability to inhibit HCV replication, with one promising agent targeting the inosine monophosphate dehydrogenase (IMPDH) enzyme, a key target for antiviral therapies. nih.gov

Regarding Influenza A, a significant breakthrough has been the identification of the pyrrolo[2,3-e]indazole scaffold as a novel chemotype for inhibiting viral replication. nih.gov By screening an in-house chemical library, researchers identified compounds based on this scaffold that were well-tolerated by host cells and effectively inhibited the replication of both H3N2 and H1N1 influenza A virus strains. nih.gov The mechanism of action for these compounds was determined to be the inhibition of viral neuraminidase, a crucial enzyme for virus release and spread. nih.gov This dual-activity potential makes the pyrrolo[2,3-e]indazole core a promising starting point for developing new anti-influenza drugs. nih.gov

Table 3: Antiviral Activity of Indazole and Related Derivatives

| Compound Class | Target Virus | Mechanism/Key Finding | Reference |

|---|---|---|---|

| Indazole-2-Pyrone Hybrids | HIV-1 | Investigated for potential antiviral properties through computational analysis. | doi.org |

| Imidazole Derivatives | HIV, HCV | Showed activity against HIV and inhibited HCV replication by targeting the IMPDH enzyme. | nih.gov |

| Pyrrolo[2,3-e]indazole Derivatives | Influenza A (H3N2, H1N1) | Acted as neuraminidase inhibitors, preventing virus replication. | nih.gov |

Anti-inflammatory and Immunomodulatory Activities

Indazole and its derivatives are recognized for their significant anti-inflammatory properties, a characteristic that has led to the development of commercially available drugs. taylorandfrancis.comnih.govresearchgate.net Compounds such as Bendazac and Benzydamine, which are used clinically as anti-inflammatory agents, are built upon the 1H-indazole scaffold. researchgate.net The anti-inflammatory action of these compounds is often linked to their ability to modulate key pathways in the inflammatory response. nih.goveurekaselect.com

Studies have shown that indazole and derivatives like 5-aminoindazole and 6-nitroindazole can significantly inhibit carrageenan-induced hind paw edema in rats in a dose- and time-dependent manner. nih.gov This effect is attributed to a multi-faceted mechanism that includes the inhibition of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), and the scavenging of free radicals. nih.gov For example, indazole demonstrated a concentration-dependent inhibition of TNF-α, achieving over 60% inhibition at a concentration of 250 μM. nih.gov Furthermore, 6-nitroindazole showed potent inhibitory activity against IL-1β, with an IC50 value (100.75 μM) slightly lower than that of the standard drug dexamethasone (102.23 μM). nih.gov

Cyclooxygenase (COX) Inhibition

A primary mechanism underlying the anti-inflammatory effects of many indazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. nih.gov COX-2 is a critical enzyme in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation. By blocking the active site of COX-2, these compounds effectively mitigate the inflammatory response.

In vitro assays have confirmed that indazole and its derivatives can inhibit COX-2 in a concentration-dependent manner. nih.gov This inhibition of COX-2, combined with the demonstrated ability to suppress pro-inflammatory cytokines and reactive oxygen species, provides a comprehensive mechanistic explanation for the potent anti-inflammatory activity observed with this class of compounds. nih.gov This multi-target action underscores the therapeutic potential of indazoles in managing various inflammatory conditions. taylorandfrancis.comnih.gov

Neuroprotective and Neurodegenerative Disease Applications

Heterocyclic compounds, including those with indole (B1671886) and indazole structures, have garnered significant interest for their neuroprotective potential and possible applications in treating neurodegenerative diseases like Parkinson's Disease (PD) and Alzheimer's Disease (AD). taylorandfrancis.comeurekaselect.comnih.gov These diseases present immense healthcare challenges, and the development of innovative therapeutic strategies is crucial. eurekaselect.com Indazole derivatives have been shown to exert neuroprotective effects through various mechanisms, including the modulation of inflammation, oxidative stress, and protein misfolding. eurekaselect.comnih.gov

The pathogenesis of many neurodegenerative disorders involves complex, interconnected factors, including the abnormal aggregation of proteins like tau. nih.govmdpi.com Therefore, targeting pathways that regulate these pathological processes is a promising therapeutic approach. nih.gov

Modulation of Tau Phosphorylation

A key pathological hallmark in several neurodegenerative diseases is the hyperphosphorylation of the tau protein, which leads to the formation of neurofibrillary tangles and subsequent neuronal dysfunction and loss. nih.gov Indazole derivatives have been specifically investigated for their ability to inhibit this process. nih.gov

One such derivative, 6-amino-1-methyl-indazole (AMI), has been shown to exert a neuroprotective effect by directly inhibiting tau hyperphosphorylation. nih.gov In an in vitro study using SH-SY5Y cells, AMI treatment significantly decreased the expression of phosphorylated tau (p-tau) and its upstream kinase, GSK-3β. nih.gov This intervention effectively increased cell viability and reduced apoptosis induced by the neurotoxin MPP+. nih.gov Furthermore, in an MPTP-induced mouse model of Parkinson's disease, administration of AMI led to the preservation of dopaminergic neurons in the substantia nigra and an improvement in behavioral symptoms. nih.gov These findings demonstrate that indazole derivatives can provide neuroprotection by modulating tau phosphorylation, identifying them as promising candidates for the treatment of tauopathies and other neurodegenerative conditions. nih.gov

Table 4: Neuroprotective Activity of 6-amino-1-methyl-indazole (AMI)

| Model | Key Findings | Implication | Reference |

|---|---|---|---|

| MPP+-treated SH-SY5Y cells (in vitro) | Increased cell viability; Alleviated apoptosis; Decreased expression of p-tau and GSK-3β. | AMI inhibits tau hyperphosphorylation and protects against neurotoxin-induced cell death. | nih.gov |

| MPTP-induced mice (in vivo) | Preserved dopaminergic neurons; Improved behavioral symptoms of Parkinson's Disease. | AMI shows neuroprotective effects in an animal model of Parkinson's Disease. | nih.gov |

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAOs) are enzymes crucial for the metabolism of neurotransmitter amines, and their inhibition is a key strategy in treating neuropsychiatric and neurodegenerative disorders. researchgate.net Indazole derivatives have emerged as significant inhibitors of these enzymes.

A study investigating a series of C5- and C6-substituted indazole derivatives found that while most compounds were not potent inhibitors of MAO-A, they demonstrated significant, submicromolar inhibition of MAO-B. researchgate.net Specifically, substitutions at the C5 position of the indazole ring resulted in highly potent MAO-B inhibition, with IC50 values ranging from 0.0025 to 0.024 µM. researchgate.net Further investigation revealed a competitive mode of inhibition for a selected derivative. researchgate.net

In a separate study, a series of 5-substituted-1H-indazoles were designed and evaluated as inhibitors of human MAO-A and MAO-B. The introduction of a 1,2,4-oxadiazole ring through bioisosteric replacement yielded a highly potent and selective human MAO-B inhibitor, compound 20, with an IC50 value of 52 nM and a selectivity index greater than 192. cnr.it Kinetic analysis suggested a tight-binding mechanism for this compound's inhibition of hMAO-B. cnr.it

While direct studies on this compound are limited in this context, the broader class of substituted indazoles and related indole structures show considerable promise. For instance, novel N-substituted indole-based analogues have been developed from indazole-based hits, showing potent MAO-B inhibitory activity with IC50 values as low as 0.78 µM and high selectivity. nih.gov

Table 1: MAO Inhibition by Substituted Indazole Derivatives

| Compound Class | Target | Potency (IC50) | Selectivity | Reference |

|---|---|---|---|---|

| C5-Substituted Indazoles | MAO-B | 0.0025–0.024 µM | High for MAO-B | researchgate.net |

| 1,2,4-Oxadiazole Indazole | MAO-B | 52 nM | >192-fold vs MAO-A | cnr.it |

| 6-[(4-Chlorophenyl)methoxy]-1H-indazole | MAO-A | 0.745 µM | Submicromolar | researchgate.net |

LRRK2 Antagonism

Leucine-Rich Repeat Kinase 2 (LRRK2) is a key target in the development of treatments for Parkinson's disease, as mutations in the LRRK2 gene can lead to late-onset forms of the disease. nih.gov Small molecule inhibitors of LRRK2 kinase are being investigated to block this aberrant signaling. nih.gov Indazole derivatives have been identified as a promising class of LRRK2 inhibitors. researchgate.netnih.gov

A high-throughput screening campaign identified an indazole lead compound which, after optimization, led to the development of MLi-2, a potent, highly selective, and brain-penetrant LRRK2 inhibitor. researchgate.net MLi-2 demonstrated an IC50 of 0.76 nM against the G2019S mutant of LRRK2 and showed over 295-fold selectivity against a panel of more than 300 other kinases. researchgate.net

Another research effort focused on a series of 5-azaindazoles. nih.gov An initial hit from screening was optimized into a highly potent and selective series of molecules with promising DMPK (Drug Metabolism and Pharmacokinetics) properties. Introducing heterocycles at the 3-position of the azaindazole core significantly increased potency and kinase selectivity. nih.gov

Furthermore, a series of novel 1-pyrazolyl-5,6-disubstituted indazole derivatives have been described as LRRK2 inhibitors for potential use in treating Parkinson's disease. nih.gov

Table 2: LRRK2 Inhibition by Substituted Indazole Derivatives

| Compound Series | Target | Potency (IC50) | Key Features | Reference |

|---|---|---|---|---|

| 3-(4-Pyrimidinyl) Indazole (MLi-2) | LRRK2 (G2019S) | 0.76 nM | Orally available, brain penetrant, highly selective | researchgate.net |

| 5-Azaindazoles | LRRK2 | Potent (specific values not detailed) | High kinase selectivity, improved physicochemical properties | nih.gov |

Other Noteworthy Biological Activities

Antiarrhythmic Effects

Indazole derivatives have been recognized for their potential antiarrhythmic properties. nih.govresearchgate.netijcrt.orgmdpi.com A series of indazoloxypropanolamines, designed as isosteres of pindolol, were synthesized and evaluated for this activity. nih.govthieme-connect.com Compounds featuring a methyl substitution on the N-1 position of the indazole nucleus generally showed significant antiarrhythmic effects. nih.govthieme-connect.com This activity was correlated with an interesting affinity for the beta-1 adrenergic receptor, as highlighted in preliminary radioligand binding assays. nih.govthieme-connect.com In contrast, analogues with a phenyl group at the N-1 position were generally less active as antiarrhythmic agents. nih.govthieme-connect.com

Antiplatelet Aggregation

Certain indazole derivatives have been investigated for their effects on circulatory disorders, including platelet aggregation. nih.gov One notable example is the derivative YC-1, which has been identified as an activator of soluble guanylyl cyclase, a key signaling molecule in the cardiovascular system. nih.gov This mechanism contributes to its therapeutic potential in conditions involving vascular contraction and platelet aggregation. nih.gov The potential of indazole derivatives as platelet aggregation inhibitors has also been noted in broader studies of their pharmacological profiles. nih.gov

Antioxidant Properties

The indazole scaffold is present in molecules that exhibit antioxidant activity. researchgate.net The antioxidant potential of various indole and pyrazole (B372694) derivatives, which are structurally related to indazoles, has been documented. mdpi.com A study focused on tetrahydroindazoles evaluated their in vitro antioxidant activity using DPPH and ABTS radical scavenging assays. nih.gov The results showed that several derivatives were active, with 2-(4-fluorophenyl)-3-methyl-4,5,6,7-tetrahydro-2H-indazole showing moderate activity in the DPPH assay. In the ABTS assay, 3-methyl-4,5,6,7-tetrahydro-1H-indazole, 3-methyl-2-phenyl-4,5,6,7-tetrahydro-2H-indazole, and the aforementioned 2-(4-fluorophenyl) derivative were the most active compounds. nih.gov

Antidepressant and Antihypertensive Potentials

Indazole-containing compounds have been associated with a wide spectrum of biological activities, including potential antidepressant and antihypertensive effects. researchgate.netmdpi.com Reviews of indole and indazole analogues have highlighted their antihypertensive activity, with many derivatives identified through screening approaches. researchgate.net The structural characteristics of the indazole nucleus contribute to its ability to bind with high affinity to various receptors, making it a valuable scaffold for developing bioactive compounds targeting pathways involved in blood pressure regulation. researchgate.net Additionally, the potential for antidepressant activity has been noted as part of the broad pharmacological profile of this class of compounds. researchgate.netmdpi.com

Antiobesity Research

While the indazole scaffold is a subject of broad interest in medicinal chemistry for various therapeutic areas, including metabolic diseases, specific research into the antiobesity properties of This compound is not extensively documented in publicly available scientific literature. However, the broader class of substituted indazole derivatives has been investigated for potential applications in the treatment of obesity, offering a contextual framework for future research. nih.gov

The therapeutic potential of indazole derivatives in metabolic conditions such as obesity has been noted. nih.gov Research efforts have been directed towards synthesizing and evaluating various indazole-containing compounds for their effects on metabolic parameters.

One of the approaches in antiobesity drug discovery involving the indazole nucleus has been the development of antagonists for the melanin-concentrating hormone receptor 1 (MCHR1). The antagonism of this receptor is a validated strategy for exploring potential antiobesity agents. Within this context, certain substituted indazole derivatives have been synthesized and evaluated for their MCHR1 antagonistic activity. nih.gov

For instance, a study by Xie et al. disclosed a series of N-substituted prolinamido indazoles. nih.gov Among the synthesized compounds, a particular derivative demonstrated significant body weight reduction in a diet-induced obesity model in F344 rats. nih.gov This finding underscores the potential of the indazole scaffold as a template for the design of novel antiobesity agents.

The following table summarizes the findings for a representative substituted indazole derivative from the aforementioned study to illustrate the type of data generated in antiobesity research for this class of compounds. It is important to note that this data does not pertain to This compound .

| Compound ID | Chemical Class | Model | Key Finding | Reference |

| Compound 187 | 1-(2H-indazole-5-yl)pyridin-2(1H)-one derivative | Diet-induced obese F344 rats | Exerted significant body weight reduction | nih.gov |

Further research is required to determine if This compound possesses any activity relevant to the treatment of obesity. The existing research on other substituted indazole derivatives provides a foundation for such potential future investigations.

Structure Activity Relationship Sar Studies and Molecular Design Considerations for 4 Chloro 6 Methoxy 1h Indazole Derivatives

Impact of Substituents at 4-Chloro and 6-Methoxy Positions on Biological Activity

The substituents at the C4 and C6 positions of the indazole ring play a pivotal role in modulating the biological activity of its derivatives. nih.gov SAR analyses have demonstrated that these positions are critical for interaction with biological targets, and even minor modifications can lead to significant changes in potency and selectivity. nih.govacs.org

The chlorine atom at the C4 position and the methoxy (B1213986) group at the C6 position contribute significantly to the molecule's electronic and steric profile. Studies on various indazole-based inhibitors have shown that the nature of the substituent at these positions is crucial for activity. For instance, in the development of inhibitors for the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy, the substituent groups at both the 4- and 6-positions of the 1H-indazole scaffold were found to be crucial for inhibitory activity. nih.gov Similarly, for CC-chemokine receptor 4 (CCR4) antagonists, methoxy- or hydroxyl-containing groups were identified as the more potent substituents at the C4 position of the indazole ring. acs.org

The following table summarizes the impact of substitutions at the C4 and C6 positions on the activity of certain indazole derivatives against specific targets.

| Target | C4-Substituent | C6-Substituent | Observed Activity |

| IDO1 | Varied Substituents | Varied Substituents | Substitutions at both positions were crucial for inhibitory activity. nih.gov |

| CCR4 | Methoxy / Hydroxyl | Small Groups Preferred | Methoxy or hydroxyl groups at C4 enhanced potency. acs.org |

| FGFR1 | Varied Substituents | 2,6-dichloro-3,5-dimethoxyphenyl | The disubstitution pattern was key for potent enzymatic inhibition. nih.gov |

| Anticancer | Methoxy | Ethoxy | This combination in one derivative showed potent activity against A549 and MCF7 cell lines. longdom.org |

Influence of Indazole N-Substitution (1H- vs. 2H-Tautomers) on Biological Profile

The indazole ring exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. nih.govresearchgate.net The position of the substituent on the pyrazole (B372694) nitrogen (N1 or N2) profoundly influences the molecule's three-dimensional shape, electronic distribution, and hydrogen bonding capacity, thereby affecting its biological profile. nih.govbeilstein-journals.org Thermodynamically, the 1H-indazole tautomer is generally more stable than the 2H-form. nih.govresearchgate.netnih.govcaribjscitech.com

The regioselectivity of N-alkylation is a critical consideration in the synthesis of indazole-based drugs, as the resulting N1 and N2 isomers often exhibit distinct pharmacological properties. beilstein-journals.org The choice of synthetic route and reaction conditions can favor the formation of one tautomer over the other. For many biological targets, the 1H-indazole motif is a key pharmacophore, ensuring effective interactions within the binding site. nih.gov For instance, in the design of FGFR inhibitors, modeling studies suggested that substituting an indole (B1671886) core with an indazole would allow a hydrogen bond to form between the indazole N2 atom and the backbone of a key amino acid, Ala564, thus enhancing binding affinity. nih.gov

The steric and electronic properties of other substituents on the indazole ring can direct the outcome of N-alkylation. beilstein-journals.org Studies have shown that bulky substituents at the C7 position can sterically hinder N1-alkylation, favoring the formation of the N2-isomer. Conversely, electron-withdrawing groups at C7, such as NO2 or CO2Me, have been shown to confer excellent N2 regioselectivity. beilstein-journals.org This control over tautomerism is essential, as the spatial orientation of the N-substituent can determine whether a molecule acts as an agonist or an antagonist, or if it binds to the target at all. Many marketed drugs containing the indazole scaffold, such as Niraparib and Pazopanib, are specifically N1-substituted derivatives. beilstein-journals.org

Optimization of Side Chains and Functional Groups for Enhanced Potency and Selectivity

Beyond the core substitutions, the optimization of side chains and functional groups attached to the 4-chloro-6-methoxy-1H-indazole scaffold is a cornerstone of medicinal chemistry efforts to enhance potency and selectivity. nih.gov These appended moieties often form critical interactions with the target protein, such as hydrogen bonds, hydrophobic interactions, or ionic bonds, and can be tailored to fit the specific topology of a binding site.

In the development of anti-cancer agents, researchers synthesized a series of indazole derivatives by modifying groups at the C3 and C6 positions. nih.govrsc.org One derivative, compound 2f, which featured a 6-(4-methylpiperazin-1-yl)pyridin-3-yl group at the C6 position, demonstrated potent growth inhibitory activity against several cancer cell lines. rsc.org Further modifications to this side chain, such as replacing it with a 2-(4-ethylpiperazin-1-yl)pyrimidine group, resulted in maintained or altered activity profiles, highlighting the sensitivity of the target to the side chain's structure. nih.gov

Similarly, for CCR4 antagonists, extensive SAR studies revealed that N1 meta-substituted benzyl (B1604629) groups bearing an α-amino-3-[(methylamino)acyl] moiety were the most potent N1-substituents. acs.org The nature of the amide linker in indazole-3-carboxamides was found to be critical for activity as calcium-release activated calcium (CRAC) channel blockers; the 3-carboxamide regioisomer was highly active, while its reverse amide isomer was inactive. nih.gov

The following table provides examples of side chain optimizations and their impact on biological activity for indazole derivatives.

| Compound Series | Optimized Side Chain/Functional Group | Target/Activity | Result |

| Indazole-3-carboxamides | Specific 3-carboxamide regio-chemistry | CRAC Channel Blockade | The 3-carboxamide isomer (12d) was a sub-μM inhibitor, while the reverse amide (9c) was inactive. nih.gov |

| Anticancer Indazoles | 6-(4-methylpiperazin-1-yl)pyridin-3-yl at C6 | Antiproliferative Activity | Compound 2f showed potent activity (IC50 = 0.23–1.15 μM) against several cancer cell lines. rsc.org |

| CCR4 Antagonists | N1 meta-substituted benzyl groups with α-amino-3-[(methylamino)acyl] group | CCR4 Antagonism | This substitution pattern was found to be the most potent for the N1 position. acs.org |

| FGFR Kinase Inhibitors | Substitution of indole with indazole; addition of 6-pyridyl derivative | FGFR1 Inhibition | Modifications introduced new hydrogen bonding opportunities, increasing binding affinity. nih.gov |

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling and ligand-based drug design are powerful computational tools used to identify the key structural features required for a molecule's biological activity. ugm.ac.id These models serve as three-dimensional templates for designing new molecules or for searching virtual libraries to find novel hits.

For indazole derivatives, pharmacophore modeling has been successfully applied to discover new inhibitors for various targets. In a study aimed at discovering novel Estrogen Receptor Alpha (ERα) inhibitors, a training set of known inhibitors was used to generate pharmacophore models. ugm.ac.id The best model consisted of one hydrophobic feature, one hydrogen bond acceptor, and aromatic interactions. This model was then used for a ligand-based virtual screening to identify new potential inhibitors from a library of indazole-containing compounds. ugm.ac.id